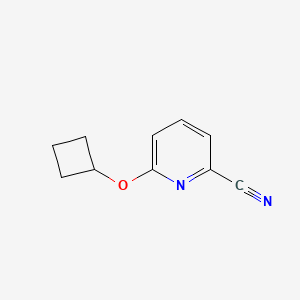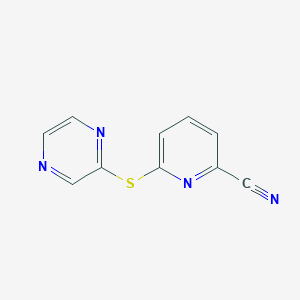![molecular formula C12H14ClN3OS B1400054 4-[(3-Terc-butil-1,2,4-tiadiazol-5-il)oxi]-3-cloroanilina CAS No. 1482722-68-8](/img/structure/B1400054.png)
4-[(3-Terc-butil-1,2,4-tiadiazol-5-il)oxi]-3-cloroanilina
Descripción general
Descripción
4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline is a chemical compound with the molecular formula C12H14ClN3OS. It is known for its unique structure, which includes a thiadiazole ring and a chloroaniline moiety.
Aplicaciones Científicas De Investigación
4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to disrupt cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 2-amino-5-tert-butyl-1,3,4-thiadiazole (abtd), have been used in the synthesis of various bioactive compounds .
Mode of Action
Based on the properties of similar thiadiazole derivatives, it can be inferred that these compounds might interact with their targets through the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Thiadiazole derivatives have been known to disrupt processes related to dna replication, which could inhibit the replication of both bacterial and cancer cells .
Result of Action
Similar thiadiazole derivatives have shown antimicrobial activity, suggesting that this compound might also exhibit similar effects .
Análisis Bioquímico
Biochemical Properties
4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s thiadiazole ring can form strong interactions with biomolecules such as proteins and DNA, potentially inhibiting or modifying their functions . These interactions are primarily due to the compound’s ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic amino acids in proteins.
Cellular Effects
The effects of 4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Additionally, it can affect cellular redox states, potentially leading to oxidative stress in certain cell types.
Molecular Mechanism
At the molecular level, 4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their functions. For instance, its interaction with cytochrome P450 enzymes can lead to altered drug metabolism. The compound’s ability to form stable complexes with DNA can result in the inhibition of DNA replication and transcription, thereby affecting gene expression . These molecular interactions are facilitated by the compound’s structural features, such as the thiadiazole ring and the chloroaniline moiety.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Dosage Effects in Animal Models
The effects of 4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline vary with dosage in animal models. At low doses, the compound can exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can become toxic, leading to adverse effects such as liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of precise dosage control in therapeutic applications.
Metabolic Pathways
4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity and toxicity.
Transport and Distribution
Within cells and tissues, 4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, potentially affecting its localization and activity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline is influenced by its structural features and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, affecting gene expression and cellular function . These localization patterns are critical for understanding the compound’s mode of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline typically involves the reaction of 3-chloroaniline with 3-tert-butyl-1,2,4-thiadiazole-5-ol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and achieve a higher yield .
Industrial Production Methods
In an industrial setting, the production of 4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted aniline derivatives .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and have similar biological activities.
Chloroaniline Derivatives: Compounds with a chloroaniline moiety also exhibit similar chemical reactivity and applications
Uniqueness
4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline is unique due to the presence of both the thiadiazole ring and the chloroaniline moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Propiedades
IUPAC Name |
4-[(3-tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-12(2,3)10-15-11(18-16-10)17-9-5-4-7(14)6-8(9)13/h4-6H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUCWIJBRFURPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399971.png)
![2-[(5-Bromopyridin-3-yl)oxy]acetohydrazide](/img/structure/B1399972.png)

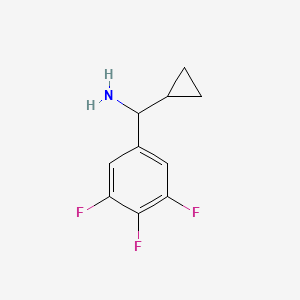

![3-Methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B1399981.png)
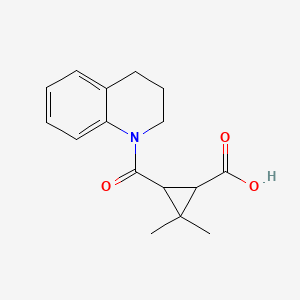
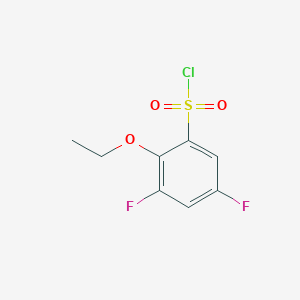
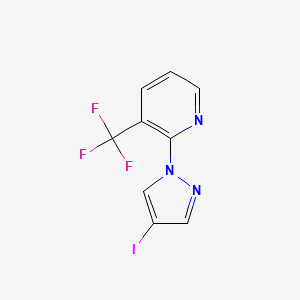
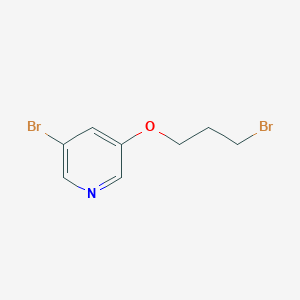

![1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B1399989.png)
